Enhanced Lipophilicity (XLogP3) Versus Non-Fluorinated Benzyl Analog
The target compound exhibits a computed XLogP3 of 2.4, which is approximately 0.7 log units higher than the 1.7 value computed for the direct des-fluoro analog methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate [1][2]. This increase in lipophilicity, driven by the electron-withdrawing and hydrophobic nature of the para-CF3 substituent, falls within the range known to improve passive membrane permeability while maintaining acceptable solubility for oral bioavailability in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (CAS 76003-76-4); XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.7 log units (target is ~2.5× more lipophilic on a linear scale) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
The 0.7 log unit increase in lipophilicity is significant in medicinal chemistry optimization, as it can translate to improved cell permeability without exceeding the typical drug-like ceiling of XLogP3 < 5.
- [1] PubChem. (2025). Compound Summary for methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate (CID 103642793). National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (CID 11454300). National Library of Medicine. View Source
